![molecular formula C9H7ClF2O2S B2753594 2-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride CAS No. 2287274-88-6](/img/structure/B2753594.png)
2-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride
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Overview
Description
“2-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride” is a chemical compound. It is similar to “(2,2-difluorocyclopropyl)methanesulfonyl chloride” which has a CAS Number of 1260671-57-5 . It is also related to “3- (2,2-difluorocyclopropyl)benzene-1-sulfonyl chloride” with a CAS Number of 2248405-43-6 .
Scientific Research Applications
Polymer-Supported Benzenesulfonamides Synthesis
Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, have been utilized as key intermediates in chemical transformations to yield diverse privileged scaffolds. These findings highlight the role of such compounds in facilitating solid-phase synthesis and chemical rearrangements, offering new pathways for creating complex molecules (Fülöpová & Soural, 2015).
Large-Scale Preparation for Drug Synthesis
A scalable process has been developed for preparing 2-(methansulfonyl)benzenesulfonyl chloride, a crucial building block in several drug candidates' synthesis. This demonstrates the compound's significance in pharmaceutical manufacturing, allowing for efficient and high-purity production on a multikilogram scale (Meckler & Herr, 2012).
Catalysis and Ionic Liquids
1-Butyl-3-methylimidazolium chloroaluminate ionic liquids have been employed as unconventional media and catalysts for Friedel-Crafts sulfonylation, showing that such environments can enhance reactivity and yields of diaryl sulfones. This application underlines the potential of 2-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride in catalytic processes and green chemistry (Nara, Harjani, & Salunkhe, 2001).
Palladium-Catalyzed Direct Arylations
The coupling of benzenesulfonyl chlorides with thiophene derivatives using palladium catalysis allows for regioselective access to β-arylated thiophenes. This highlights its utility in creating novel organic electronic materials and fine chemicals, showcasing the compound's versatility in facilitating complex organic reactions (Yuan & Doucet, 2014).
Safety and Hazards
This compound is likely to be hazardous, similar to other sulfonyl chlorides. For example, benzenesulfonyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
2-(2,2-difluorocyclopropyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2S/c10-15(13,14)8-4-2-1-3-6(8)7-5-9(7,11)12/h1-4,7H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMQOTHXIGBUAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC=CC=C2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride |
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